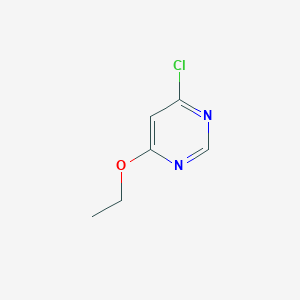

4-Chloro-6-ethoxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-6-ethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-2-10-6-3-5(7)8-4-9-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDCOOVSGHCFPNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596809 | |

| Record name | 4-Chloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28824-78-4 | |

| Record name | 4-Chloro-6-ethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Chloro-6-ethoxypyrimidine from 4,6-dichloropyrimidine

An In-depth Technical Guide to the Regioselective Synthesis of 4-Chloro-6-ethoxypyrimidine

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of this compound, a valuable intermediate in medicinal chemistry, from the readily available precursor, 4,6-dichloropyrimidine. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols necessary for the successful and safe execution of this synthesis.

Introduction: The Significance of the Pyrimidine Scaffold

Pyrimidines are heterocyclic aromatic compounds that form the core structure of numerous biologically vital molecules, including the nucleobases cytosine, thymine, and uracil, as well as vitamin B1 (thiamine).[1] In the realm of drug discovery, the pyrimidine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets through hydrogen bonding and π-stacking interactions.[2] This versatility has led to the development of numerous pyrimidine-based therapeutic agents with applications as anticancer, antiviral, anti-inflammatory, and antimicrobial drugs.[1][3]

This compound serves as a key building block in the synthesis of more complex molecules, particularly kinase inhibitors for oncological research.[3] The strategic placement of a reactive chloro group at the 4-position and an ethoxy group at the 6-position provides two distinct points for further chemical modification. The chlorine atom is susceptible to nucleophilic aromatic substitution, while the ethoxy group can modulate the electronic properties of the ring, influencing its interactions with biological targets.[2][4] This guide focuses on the controlled, regioselective synthesis of this monosubstituted product from 4,6-dichloropyrimidine.

The Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4,6-dichloropyrimidine to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of electron-deficient aromatic rings, such as pyrimidine, especially when activated by electron-withdrawing groups like chlorine atoms.[4]

Mechanism of Action

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The strongly nucleophilic ethoxide ion (⁻OEt), generated from sodium ethoxide, attacks one of the electron-deficient carbon atoms (C4 or C6) bearing a chlorine atom. This step is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

-

Leaving Group Elimination: The aromaticity of the pyrimidine ring is temporarily lost in the Meisenheimer intermediate. Aromaticity is restored through the rapid expulsion of a chloride ion (Cl⁻), which is a good leaving group, yielding the final product, this compound.

The overall mechanism is depicted below.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Controlling Regioselectivity and Preventing Di-substitution

In 4,6-dichloropyrimidine, the C4 and C6 positions are electronically and sterically equivalent. Therefore, the primary challenge is not regioselectivity between these two positions, but rather achieving selective mono-substitution and preventing the formation of the di-substituted byproduct, 4,6-diethoxypyrimidine.[6]

This control is primarily achieved by carefully managing the reaction stoichiometry.[6] By using a slight excess of 4,6-dichloropyrimidine or by limiting the amount of sodium ethoxide to approximately one equivalent, the probability of a second substitution event is significantly reduced. Once the first ethoxy group is introduced, the electron-donating nature of this group slightly deactivates the ring towards further nucleophilic attack compared to the starting material, although di-substitution can still occur if excess nucleophile is present.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where successful execution relies on careful control of key parameters. The methodology is adapted from established procedures for similar pyrimidine substitutions.[1][7]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |

| 4,6-Dichloropyrimidine | 148.99 | 5.00 g | 33.56 | 1.0 |

| Sodium Ethoxide | 68.05 | 2.40 g | 35.24 | 1.05 |

| Anhydrous Ethanol | 46.07 | 100 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | - |

| Sat. aq. NaHCO₃ | - | 50 mL | - | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - | - |

Safety Precautions

-

4,6-Dichloropyrimidine: Harmful if swallowed or in contact with skin.[8] Causes severe skin burns and eye damage.[9][10] May cause respiratory irritation.[9]

-

Sodium Ethoxide: Flammable solid that reacts violently with water.[11] Causes severe skin burns and eye damage.[11]

-

Ethanol/DCM: Flammable and volatile solvents.

Mandatory Safety Measures:

-

All operations must be conducted in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture, especially for sodium ethoxide.[11]

Step-by-Step Synthesis Workflow

The experimental workflow is outlined below.

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

-

Dissolution: To the flask, add 4,6-dichloropyrimidine (5.00 g, 33.56 mmol) and anhydrous ethanol (100 mL). Stir the mixture until the solid is fully dissolved.

-

Nucleophile Addition: Cool the solution to 0-5 °C using an ice-water bath. Carefully add sodium ethoxide (2.40 g, 35.24 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25 °C). Stir at this temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (typically 2-4 hours). An appropriate eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Workup: Once the reaction is complete, add dichloromethane (DCM, 100 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (50 mL).[1]

-

Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of DCM (50 mL).[1]

-

Drying: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., n-pentane or hexane at low temperature) or by silica gel column chromatography to yield pure this compound as a solid.[1][7] A high yield (approaching 89%) can be expected based on analogous reactions.[12][13]

Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

-

Melting Point (m.p.): To compare with literature values for pure compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃) and the two distinct protons on the pyrimidine ring.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₆H₇ClN₂O).[14] The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable.

Conclusion

The is a robust and efficient transformation rooted in the principles of nucleophilic aromatic substitution. By exercising precise control over stoichiometry and adhering to strict safety and anhydrous protocols, researchers can reliably produce this valuable intermediate. The detailed methodology and mechanistic insights provided in this guide serve as a comprehensive resource for professionals in the pharmaceutical and chemical sciences, enabling further exploration and development of novel pyrimidine-based compounds.

References

- 1. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | MDPI [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Semantic Scholar [semanticscholar.org]

- 14. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 4-Chloro-6-ethoxypyrimidine: Physicochemical Properties and Analytical Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-ethoxypyrimidine is a pivotal heterocyclic intermediate in the synthesis of a diverse range of biologically active molecules. Its utility stems from the strategic placement of a reactive chlorine atom and an ethoxy group on the pyrimidine scaffold, allowing for selective functionalization. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, coupled with detailed, field-proven analytical methodologies for its characterization. The content herein is structured to deliver not just data, but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible application of this knowledge in a research and development setting.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its unambiguous identification and fundamental physical constants. These parameters are critical for everything from reaction stoichiometry to formulation and safety considerations.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 28824-78-4[1][2][3] |

| Molecular Formula | C₆H₇ClN₂O[2][3] |

| Molecular Weight | 158.59 g/mol [2] |

| Canonical SMILES | CCOC1=NC=NC=C1Cl |

| InChI Key | InChI=1S/C6H7ClN2O/c1-2-10-6-3-7-5-9-4-6/h3-5H,2H2,1H3 |

The key physicochemical properties of this compound are summarized below. These values dictate its behavior in various physical and chemical environments.

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Limited solubility in water. |

Expert Insight: The solubility profile of this compound in common organic solvents provides considerable flexibility for its use in a wide range of synthetic transformations. Its limited aqueous solubility is a key consideration for downstream applications, particularly in biological assays, and may necessitate the use of co-solvents or specific formulation strategies.

Molecular Structure and Reactivity

The arrangement of atoms and functional groups in this compound dictates its chemical reactivity. The pyrimidine ring is an electron-deficient system, which, combined with the electronegative chlorine atom, makes the 4-position highly susceptible to nucleophilic aromatic substitution (SNAr).

Figure 1. Chemical Structure of this compound.

The primary mode of reactivity involves the displacement of the chloride ion by a wide range of nucleophiles. This is a cornerstone of its synthetic utility.

Key Synthetic Transformations:

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom is readily displaced by amines, alcohols, thiols, and other nucleophiles. This reaction is often facilitated by a base to neutralize the HCl generated.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds.[4]

Expert Insight: The chemoselectivity of reactions involving this compound can often be controlled by judicious choice of reaction conditions. For instance, in the presence of multiple reactive sites on a nucleophile, temperature and the nature of the base can be modulated to favor substitution at the desired position.

Analytical Characterization: A Validated Approach

Accurate and reliable analytical methods are essential for confirming the identity, purity, and stability of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the molecular structure of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint of the molecule. The ethoxy group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The protons on the pyrimidine ring will appear as distinct singlets or doublets in the aromatic region, with their chemical shifts influenced by the substituents.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the structure.

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice due to its ability to dissolve a wide range of organic compounds.

-

Homogenization: Gently vortex or shake the NMR tube to ensure the sample is fully dissolved.

-

Analysis: Acquire the spectra on a calibrated NMR spectrometer.

Causality Behind Experimental Choices: The choice of deuterated solvent is critical to avoid large solvent signals that can obscure the analyte peaks. The concentration of the sample is optimized to provide a good signal-to-noise ratio within a reasonable acquisition time.

Chromatographic Purity Assessment

Gas Chromatography (GC) is a robust and sensitive technique for determining the purity of volatile and semi-volatile compounds like this compound.

Protocol: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID) This protocol provides a standardized method for assessing the purity of this compound.

-

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A mid-polarity column such as a DB-5 (or equivalent) is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overload.

-

Injection Volume: 1 µL.

-

-

Sample Preparation:

-

Prepare a solution of approximately 1 mg/mL of this compound in a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

-

Data Analysis:

-

The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Trustworthiness Through Self-Validation: The FID is chosen for its linear response over a wide concentration range and its sensitivity to carbon-containing compounds. The temperature program is designed to ensure efficient separation of the analyte from potential impurities with different volatilities.

Figure 2. A generalized workflow for the GC analysis of this compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical substance.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[5][6][7]

-

Handling: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. A thorough understanding of its physicochemical properties, coupled with the application of robust and validated analytical methods, is essential for its successful and safe utilization in research and development. The information and protocols detailed in this guide are intended to provide a solid foundation for scientists and professionals working with this important chemical intermediate.

References

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine - MDPI. (n.d.). Retrieved from [Link]

-

This compound|CAS 28824-78-4|Angene International Limited. (2025, November 28). Retrieved from [Link]

Sources

- 1. This compound | 28824-78-4 [chemicalbook.com]

- 2. This compound - CAS:28824-78-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound|CAS 28824-78-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. mdpi.com [mdpi.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Chloro-6-ethoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-ethoxypyrimidine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a validated synthesis protocol, and explores its reactivity and applications, particularly in the development of kinase inhibitors and other therapeutic agents. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrimidine-based compounds.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core structure of a multitude of therapeutic agents with a broad spectrum of biological activities.[1] The pyrimidine nucleus is a versatile pharmacophore that can be strategically functionalized to modulate the physicochemical properties and biological activities of a molecule. This compound, with its reactive chloro and ethoxy groups, serves as a valuable intermediate for the synthesis of diverse compound libraries for drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 28824-78-4 | Internal Search |

| Molecular Formula | C₆H₇ClN₂O | Internal Search |

| Molecular Weight | 158.59 g/mol | Internal Search |

| Predicted XlogP | 1.8 | [2] |

| Predicted Boiling Point | Not Available | |

| Predicted Melting Point | Not Available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethanol, and ethyl acetate. | General chemical knowledge |

Synthesis of this compound

The most common and efficient route for the synthesis of this compound involves the nucleophilic aromatic substitution of a chlorine atom in 4,6-dichloropyrimidine with an ethoxide. This reaction is typically carried out under basic conditions.

Synthetic Workflow

Caption: Synthesis of this compound from 4,6-dihydroxypyrimidine.

Experimental Protocol: Synthesis from 4,6-Dichloropyrimidine

This protocol is adapted from the synthesis of a structurally similar compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[3][4]

Materials:

-

4,6-Dichloropyrimidine

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at room temperature. Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

-

Reaction Setup: In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol.

-

Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution to the solution of 4,6-dichloropyrimidine at room temperature with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the chloro substituent, which is a good leaving group for nucleophilic aromatic substitution, and the pyrimidine ring itself, which can participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to the construction of diverse molecular scaffolds.

Suzuki-Miyaura Cross-Coupling

The chloro group can also participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl or heteroaryl boronic acids.[5] This allows for the introduction of various aromatic and heteroaromatic moieties, which are crucial for modulating the biological activity of the resulting compounds. The reactivity of the chloro group in Suzuki-Miyaura coupling can be influenced by the choice of catalyst, ligand, and reaction conditions.[6][7]

Application in Kinase Inhibitor Synthesis

Substituted pyrimidines are a well-established class of kinase inhibitors. The this compound scaffold can be elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases.

Caption: General workflow for the synthesis of a kinase inhibitor from this compound.

Spectroscopic Characterization (Predicted)

¹H NMR (Predicted):

-

A singlet for the proton at the C2 position of the pyrimidine ring.

-

A singlet for the proton at the C5 position of the pyrimidine ring.

-

A quartet for the methylene protons (-OCH₂-) of the ethoxy group.

-

A triplet for the methyl protons (-CH₃) of the ethoxy group.

¹³C NMR (Predicted):

-

Signals for the carbon atoms of the pyrimidine ring, with the carbon attached to the chlorine atom appearing at a characteristic chemical shift.

-

A signal for the methylene carbon of the ethoxy group.

-

A signal for the methyl carbon of the ethoxy group.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and an (M+2)⁺ peak with an approximate ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs, particularly in the development of novel kinase inhibitors. This guide provides a solid foundation of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.

-

Request PDF. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Request PDF. (2025). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C6H7ClN2O). Retrieved from [Link]

-

MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.

-

ResearchGate. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Semantic Scholar. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine. Retrieved from [Link]

- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.

- Google Patents. (n.d.). CN105859636A - Synthesis method of 4,6-dichloropyrimidine with 4,6-dihydroxypyrimidine serving as midbody.

-

WIPO Patentscope. (n.d.). 109851564 Synthetic process of 4,6-dichloropyrimidine. Retrieved from [Link]

Sources

Spectroscopic Data for 4-Chloro-6-ethoxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 4-Chloro-6-ethoxypyrimidine. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound. We will explore the expected spectral features based on the analysis of closely related analogues and established principles of NMR spectroscopy for pyrimidine derivatives.

Introduction: The Significance of Spectroscopic Analysis for Heterocyclic Compounds

In the realm of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials. A precise understanding of the molecular structure and electronic environment of substituted pyrimidines like this compound is paramount for predicting reactivity, understanding biological activity, and ensuring quality control. NMR spectroscopy stands as an unparalleled tool for elucidating such detailed structural information in solution. This guide will provide the foundational knowledge for interpreting the NMR spectra of this compound, even in the absence of directly published experimental data for this specific molecule.

I. Predicted Spectroscopic Data of this compound

While direct, publicly available ¹H and ¹³C NMR spectra for this compound are not readily found in the literature, we can confidently predict the chemical shifts and coupling patterns by analyzing data from structurally similar compounds. A key analogue for this analysis is 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, for which experimental NMR data has been published.[1][2][3] By considering the electronic effects of the substituents on the pyrimidine ring, a reliable prediction of the NMR spectrum of this compound can be made.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons on the pyrimidine ring and the protons of the ethoxy group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.6 | Singlet | - |

| H-5 | ~6.5 | Singlet | - |

| -OCH₂CH₃ | ~4.4 | Quartet | ~7.1 |

| -OCH₂CH₃ | ~1.4 | Triplet | ~7.1 |

Rationale for Predictions:

-

H-2 and H-5: In the analogue 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the H-5 proton appears as a singlet at 6.37 ppm.[3] The absence of the electron-donating methylthio group at the 2-position in our target molecule will lead to a deshielding effect on the adjacent protons. Therefore, the H-2 proton is expected to appear at a significantly downfield shift, likely around 8.6 ppm, which is characteristic of protons in electron-deficient pyrimidine rings. The H-5 proton will also be slightly deshielded compared to the analogue and is predicted to be around 6.5 ppm. Both are expected to be singlets due to the absence of adjacent protons.

-

Ethoxy Group: The chemical shifts and coupling patterns of the ethoxy group are highly predictable. The methylene protons (-OCH₂-) are adjacent to an oxygen atom and are thus deshielded, appearing as a quartet around 4.4 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.4 ppm, coupled to the two methylene protons. The coupling constant is typically around 7.1 Hz. This is consistent with the data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, which shows the ethoxy group signals at 4.41 ppm (quartet) and 1.37 ppm (triplet).[3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-4 | ~162 |

| C-5 | ~105 |

| C-6 | ~170 |

| -OCH₂CH₃ | ~64 |

| -OCH₂CH₃ | ~14 |

Rationale for Predictions:

-

Ring Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents. In 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, the ring carbons appear at 172.7, 169.4, 160.2, and 102.4 ppm.[3] For this compound, C-4 (attached to the electronegative chlorine) and C-6 (attached to the electronegative oxygen) are expected to be the most downfield. C-2, situated between two nitrogen atoms, will also be significantly downfield. C-5 is expected to be the most upfield of the ring carbons.

-

Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is expected around 64 ppm, and the methyl carbon (-CH₃) around 14 ppm, which is typical for an ethoxy group attached to an aromatic ring.

II. Experimental Procedures for Acquiring High-Quality NMR Data

To obtain reliable NMR spectra for this compound, meticulous sample preparation and instrument setup are crucial.

Sample Preparation Protocol

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Sample Purity: Ensure the sample is free of particulate matter and paramagnetic impurities, which can cause peak broadening. If necessary, filter the sample solution through a small plug of glass wool in a Pasteur pipette.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (0 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.

NMR Instrument Parameters

-

Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or higher) will provide better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Number of Scans: Typically 8 to 16 scans are adequate for a sample of moderate concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans is generally appropriate.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

III. Spectroscopic Data Analysis and Interpretation

The interpretation of the NMR spectra involves assigning the observed signals to the specific nuclei in the molecule.

¹H NMR Spectrum Analysis

The key features to analyze in the ¹H NMR spectrum are:

-

Chemical Shift (δ): The position of the signal on the x-axis, which provides information about the electronic environment of the proton.

-

Integration: The area under the signal, which is proportional to the number of protons giving rise to the signal.

-

Multiplicity: The splitting pattern of the signal (e.g., singlet, doublet, triplet, quartet), which indicates the number of neighboring protons.

-

Coupling Constant (J): The distance between the peaks in a multiplet, which provides information about the connectivity of the protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton. The key features are:

-

Chemical Shift (δ): The position of the signal, which indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).

-

Quaternary Carbons: These carbons do not have any attached protons and often show weaker signals.

Conclusion

This technical guide provides a detailed framework for understanding and predicting the ¹H and ¹³C NMR spectroscopic data of this compound. By leveraging data from closely related analogues and fundamental NMR principles, researchers can confidently identify and characterize this important heterocyclic compound. The provided protocols for sample preparation and data acquisition will enable the collection of high-quality spectra, which are essential for unambiguous structural elucidation and purity assessment in a drug discovery and development setting.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M927. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]

-

ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-Chloro-6-ethoxypyrimidine in Organic Solvents

Introduction

4-Chloro-6-ethoxypyrimidine is a substituted pyrimidine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and agrochemical research due to their diverse biological activities.[1] The specific substitution pattern of the pyrimidine ring plays a crucial role in its pharmacological and chemical profile. Understanding the solubility of this compound in various organic solvents is a critical parameter for researchers and drug development professionals. Solubility data is fundamental for reaction condition optimization, purification strategy development (such as recrystallization), formulation design, and ensuring bioavailability in drug discovery pipelines.[2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide will equip researchers with the foundational knowledge and detailed experimental protocols to determine it accurately. We will delve into the physicochemical properties of the molecule, predict its solubility behavior based on chemical principles, and provide a step-by-step methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic compound is governed by its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is a cornerstone of solubility prediction; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3]

Molecular Structure of this compound:

Key Structural Features Influencing Solubility:

-

Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces a degree of polarity and the potential for hydrogen bonding.[4]

-

Chloro Group: The electronegative chlorine atom contributes to the molecule's polarity.

-

Ethoxy Group: The ethoxy group also adds polarity and can act as a hydrogen bond acceptor.

Based on these features, this compound can be classified as a moderately polar compound. Its solubility will be influenced by the solvent's polarity, hydrogen bonding capacity, and dielectric constant.

Predicted Qualitative Solubility in Common Organic Solvents

The following table provides a predicted qualitative solubility profile of this compound in a range of common organic solvents, based on its structure and the solubility of similar pyrimidine derivatives.[5][6] This table should be used as a preliminary guide for solvent selection in experimental work.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High polarity and ability to solvate a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a highly polar aprotic solvent.[5] |

| Methanol | Polar Protic | Moderate to High | Capable of hydrogen bonding, which should facilitate dissolution.[5][7] |

| Ethanol | Polar Protic | Moderate | Similar to methanol but slightly less polar.[8] |

| Acetone | Polar Aprotic | Moderate | A moderately polar solvent.[6] |

| Acetonitrile | Polar Aprotic | Moderate | A polar aprotic solvent commonly used in chromatography.[6] |

| Ethyl Acetate | Moderately Polar | Moderate to Low | Less polar than alcohols and ketones.[6] |

| Dichloromethane (DCM) | Nonpolar | Low | A nonpolar solvent, less likely to effectively solvate the polar functional groups. |

| Toluene | Nonpolar | Low | A nonpolar aromatic solvent.[6] |

| Hexane | Nonpolar | Very Low | A nonpolar aliphatic solvent, expected to be a poor solvent for this compound. |

Experimental Determination of Solubility

The most reliable method for obtaining accurate solubility data is through experimental determination. The isothermal saturation method is a widely accepted technique for measuring the solubility of a solid compound in a liquid solvent.[5]

Principle of the Isothermal Saturation Method

An excess amount of the solid solute is mixed with the solvent and agitated at a constant temperature until the solution reaches equilibrium (saturation). At this point, the concentration of the dissolved solute is measured, which represents its solubility at that specific temperature.

Experimental Workflow Diagram

Caption: Key factors influencing the solubility of this compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. [3][4]This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the crystal lattice forces of the solute and the intermolecular forces of the solvent. [5][7]* Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. [3]A systematic study using solvents with a range of polarities can provide a comprehensive solubility profile.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a compound with hydrogen bonding capabilities. Although this compound is primarily a hydrogen bond acceptor (at the nitrogen and oxygen atoms), its interaction with protic solvents like alcohols will be favorable. [7]* Crystal Lattice Energy: The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome for dissolution to occur. [2]Compounds with stronger crystal packing tend to have lower solubility. [2]

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from closely related compounds such as 4-chloro-6-ethyl-5-fluoropyrimidine and 4,6-dichloropyrimidine indicate that appropriate safety measures should be taken. [9][10]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. [9]Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9]* Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection. [9][11]* First Aid:

-

In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. [12] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9] * If swallowed: Rinse mouth. Do NOT induce vomiting. [9]* Storage: Store locked up in a well-ventilated place. Keep the container tightly closed. [9] Always consult the specific SDS for the compound you are using before commencing any experimental work.

-

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers, scientists, and drug development professionals can obtain the critical solubility data required for their work. A thorough understanding of the factors influencing solubility will further aid in the rational selection of solvents and the optimization of experimental conditions.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and....

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Solubility of Things. (n.d.). Pyrimidine.

- Unknown Source. (2023, August 31). Solubility of Organic Compounds.

- ECHEMI. (n.d.). This compound SDS, 28824-78-4 Safety Data Sheets.

- Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds | PDF | Functional Group | Amine.

- MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K.

- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents.

- ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents.

- ChemicalBook. (2025, July 26). 4-Chloro-6-methoxypyrimidine - Safety Data Sheet.

- Unknown Source. (2009, September 22). 6 - SAFETY DATA SHEET.

- ResearchGate. (n.d.). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K.

- Sigma-Aldrich. (2025, November 6). • SAFETY DATA SHEET.

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Diethoxypyrimidine.

- Benchchem. (n.d.). addressing challenges in the large-scale synthesis of 4,6-diethoxypyrimidine.

- ResearchGate. (2025, October 16). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:28824-78-4.

- Google Patents. (n.d.). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.

- Benchchem. (n.d.). Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide.

- Pharmaffiliates. (n.d.). CAS No : 137234-74-3 | Product Name : 4-Chloro-6-ethyl-5-fluoropyrimidine.

- DOI. (n.d.). Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”.

- TOKU-E. (n.d.). Solubility Data Resource.

- ChemicalBook. (2023, October 12). 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety.

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- PubChem. (n.d.). 4-Chloro-6-ethyl-5-fluoropyrimidine | C6H6ClFN2 | CID 16743445.

- BLDpharm. (n.d.). 142596-33-6|4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. youtube.com [youtube.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. 4-Chloro-6-methoxypyrimidine - Safety Data Sheet [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

potential biological activity of 4-Chloro-6-ethoxypyrimidine derivatives

An In-depth Technical Guide to the Potential Biological Activity of 4-Chloro-6-ethoxypyrimidine Derivatives

Foreword: The Untapped Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone of therapeutic innovation. Its presence in the fundamental building blocks of life—nucleic acids and vitamins—foreshadowed its profound impact on drug discovery.[1] Synthetic pyrimidine derivatives are integral to a vast array of approved drugs, demonstrating efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] This guide focuses on a specific, highly versatile, yet underexplored scaffold: This compound .

The strategic placement of a reactive chlorine atom at the C4 position and an ethoxy group at C6 makes this molecule an ideal starting point for the synthesis of diverse chemical libraries. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups, while the ethoxy moiety modulates the electronic properties and lipophilicity of the core.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not merely a review but a strategic blueprint. We will dissect the synthetic accessibility of this scaffold, extrapolate its potential biological activities based on robust data from structurally related compounds, and provide detailed, field-proven protocols to empower its investigation. Our objective is to illuminate the path from chemical synthesis to biological validation, establishing the this compound core as a promising platform for next-generation therapeutics.

Synthesis and Chemical Reactivity: Forging the Foundation

The utility of any chemical scaffold is fundamentally linked to its synthetic accessibility. The this compound scaffold and its analogues are readily prepared from common starting materials, making them attractive for library synthesis and iterative drug design.

A highly efficient and regioselective synthesis has been reported for the closely related and equally versatile 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[1][4] This method stands out for its use of mild conditions and environmentally benign solvents.[4] The reaction proceeds by treating 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol. The ethoxide selectively displaces one of the two chlorine atoms, yielding the desired product in high yield.[4][5]

The key to this selectivity lies in the electronic properties of the pyrimidine ring. The two nitrogen atoms withdraw electron density, making the carbon positions (C2, C4, C6) electrophilic and susceptible to nucleophilic attack. The specific reactivity at each position can be fine-tuned by the existing substituents. In this case, the reaction conditions favor monosubstitution.

The true power of this scaffold is realized in subsequent reactions. The remaining chlorine atom at the C4 position is the primary handle for diversification. It can be readily displaced by a vast array of nucleophiles—including amines, thiols, and alcohols—to generate a library of derivatives with diverse physicochemical properties. This synthetic tractability is paramount for structure-activity relationship (SAR) studies.

Diagram 1: Synthesis of the Core Scaffold

This diagram illustrates the efficient, regioselective synthesis of a representative this compound scaffold.

Caption: Regioselective synthesis of the this compound scaffold.

Potential Biological Activities and Therapeutic Targets

While direct biological data on the parent this compound is scarce, a wealth of information on structurally analogous compounds allows for robust, evidence-based extrapolation of its potential. We will explore the most promising therapeutic avenues.

Anticancer Activity

The pyrimidine scaffold is a validated pharmacophore in oncology.[3] Drugs like 5-Fluorouracil and Gefitinib underscore its importance.[2][6] Derivatives often function by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases, or by interfering with DNA synthesis.[7][8]

Hypothesis: Derivatives of this compound are promising candidates for novel anticancer agents, particularly as kinase inhibitors.

Rationale: The C4 position, when substituted with various aniline or other amine-containing moieties, can form critical hydrogen bonds within the ATP-binding pocket of numerous kinases. The ethoxy group at C6 can be oriented towards solvent-exposed regions or interact with hydrophobic pockets, influencing solubility and binding affinity. Numerous studies on chloro-substituted quinazolines and pyrimidines, which are structurally related, have demonstrated potent anticancer activity.[6][8][9] For example, new thiazolo[4,5-d]pyrimidine derivatives containing a chloro-substituent have shown significant cytotoxic effects against melanoma and breast cancer cell lines.[10]

Diagram 2: Hypothetical Kinase Inhibition Mechanism

This diagram shows a plausible mechanism where a derivative targets the ATP-binding site of a protein kinase.

Caption: Competitive inhibition of a protein kinase by a pyrimidine derivative.

Antimicrobial and Antifungal Activity

Infectious diseases remain a critical global health challenge, demanding a continuous pipeline of new antimicrobial agents. Pyrimidine derivatives have historically shown significant promise in this area.[11]

Hypothesis: Functionalized this compound derivatives can exhibit potent and selective antimicrobial activity.

Rationale: The pyrimidine core is a known pharmacophore for targeting essential microbial enzymes. Studies on new derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine (a close structural relative) showed inhibitory activity against E. coli and K. pneumoniae.[12][13] The mechanism often involves the inhibition of enzymes crucial for microbial survival, such as dihydrofolate reductase or DNA gyrase. By systematically varying the substituent introduced at the C4 position, it is possible to optimize interactions with the active sites of these microbial targets, enhancing potency and selectivity over host enzymes. A broad screening of pyrimidine derivatives has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as fungal species like Candida albicans.[11][14]

Diagram 3: Antimicrobial Screening Workflow

This flowchart outlines the logical progression of screening for new antimicrobial agents.

Caption: A systematic workflow for identifying and optimizing antimicrobial leads.

Experimental Protocols: A Practical Guide

To transition from hypothesis to data, rigorous and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.

Protocol 1: Synthesis of a 4-Anilino-6-ethoxypyrimidine Derivative

Objective: To synthesize a representative library member by displacing the C4 chlorine with aniline, a common building block in kinase inhibitors. This protocol is adapted from established nucleophilic aromatic substitution procedures on chloropyrimidines.

Materials:

-

4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 eq)

-

Aniline (1.2 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, condenser, heating mantle

Procedure:

-

To a round-bottom flask, add 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 eq) and dissolve in DMF.

-

Add aniline (1.2 eq) followed by DIPEA (2.0 eq) to the solution.

-

Attach a condenser and heat the reaction mixture to 80-90 °C with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract three times with EtOAc.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-anilino-6-ethoxypyrimidine derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity (MTS Assay)

Objective: To determine the cytotoxic effect of the synthesized derivatives on human cancer cell lines. The MTS assay measures cell viability by assessing mitochondrial metabolic activity.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[6][9]

-

Normal human cell line for cytotoxicity comparison (e.g., HEK-293)[6]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Synthesized pyrimidine derivatives dissolved in DMSO (stock solutions)

-

Doxorubicin or another standard anticancer drug (positive control)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

96-well microplates

-

Multichannel pipette, incubator (37 °C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should be <0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated" (medium only) and "vehicle" (DMSO only) controls.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

-

MTS Assay: Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37 °C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against selected bacterial strains using the broth microdilution method.[15]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)[11]

-

Mueller-Hinton Broth (MHB)

-

Synthesized compounds in DMSO

-

Ciprofloxacin or another standard antibiotic (positive control)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Add 50 µL of sterile MHB to each well of a 96-well plate.

-

Add 50 µL of the stock solution of the test compound (e.g., at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

-

Prepare a bacterial suspension in MHB and adjust its concentration to approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of this standardized bacterial suspension to each well, bringing the final volume to 100 µL.

-

Include a positive control (bacteria with standard antibiotic), a negative control (bacteria with no compound), and a sterility control (MHB only).

-

Cover the plate and incubate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation and Future Directions

Systematic data organization is crucial for interpreting results and planning subsequent steps.

Table 1: Representative Data Summary for Biological Screening

| Compound ID | Modification at C4 | Anticancer IC₅₀ (µM) vs. MCF-7 | Antimicrobial MIC (µg/mL) vs. S. aureus |

| LEAD-01 | -NH-(4-fluorophenyl) | 2.5 | 8 |

| LEAD-02 | -NH-(3,4-dimethoxyphenyl) | 5.1 | 32 |

| LEAD-03 | -S-(phenyl) | > 50 | 16 |

| Doxorubicin | N/A | 0.1 | N/A |

| Ciprofloxacin | N/A | N/A | 1 |

Following initial screening, the path forward involves:

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogues around the most potent "hits" to understand which structural features are critical for activity.

-

Mechanism of Action Studies: For potent anticancer compounds, conduct enzyme inhibition assays (e.g., against a panel of kinases) or DNA binding studies. For antimicrobial leads, investigate the specific cellular pathways being disrupted.[8]

-

In Vivo Efficacy: Promising candidates with good in vitro activity and low toxicity should be advanced to preclinical animal models to evaluate their efficacy and pharmacokinetic properties.

Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability, combined with the proven track record of the broader pyrimidine class, provides a strong foundation for developing potent and selective modulators of biological targets. The hypotheses and experimental frameworks presented in this guide offer a clear and actionable strategy for researchers to unlock the full potential of these promising derivatives in the fields of oncology and infectious disease. The journey from scaffold to clinical candidate is challenging, but it begins with a robust understanding of the chemistry and a strategic approach to biological validation—a path this guide has aimed to illuminate.

References

-

Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]

-

Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2021). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

- Various Authors. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.

-

Ghorab, M. M., et al. (2011). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. MDPI. [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [Link]

-

Various Authors. (2022). Antimicrobial activity of polyhydroquinoline, 4H-Pyran, thiazolidinedione and pyrimido[4,5-d]pyrimidine derivatives. Heterocyclic Letters. [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of the new compounds. [Download Table]. ResearchGate. [Link]

-

Al-Masoudi, N. A., et al. (2021). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Eldebss, T. M. A., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. PMC - NIH. [Link]

-

Eldehna, W. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH. [Link]

-

Zhang, Z. L., et al. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. PubMed. [Link]

-

Kamal, A., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC - NIH. [Link]

-

Various Authors. (2021). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A. [Link]

-

Poczta, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. [Link]

-

Gornik, T., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

-

Die, R. C., et al. (2023). (PDF) SYNTHESIS AND ANTIBACTERIAL ACTIVITIES OF NEW 6- ARYL-4-OXO-1,4-DIHYDROPYRIMIDINE DERIVATIVES. ResearchGate. [Link]

-

Abonia, R., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ajchem-a.com [ajchem-a.com]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. heteroletters.org [heteroletters.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The 4-Chloro-6-ethoxypyrimidine Scaffold: A Versatile Platform for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists

Introduction: The Enduring Legacy of Pyrimidines in Medicine

The pyrimidine core is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a multitude of therapeutic agents.[1][2] As an essential building block of DNA and RNA, this nitrogen-containing heterocycle possesses an intrinsic ability to interact with a vast array of biological targets, including enzymes and receptors.[1][3] This inherent bio-compatibility has been leveraged by medicinal chemists to develop drugs across a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions.[3][4] The landscape of FDA-approved drugs is rich with examples that underscore the versatility of the pyrimidine motif.[1]

Within this important class of heterocycles, 4-Chloro-6-ethoxypyrimidine emerges as a particularly valuable and multifunctionalized scaffold. Its strategic arrangement of a reactive chlorine atom and an electron-donating ethoxy group provides a versatile platform for synthetic elaboration. The chlorine at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution, while the ethoxy group at C6 modulates the electronic properties and solubility of the resulting derivatives. This guide offers a senior-level perspective on the synthesis, reactivity, and application of the this compound core, providing researchers and drug development professionals with the technical insights required to exploit its full potential.

Core Scaffold: Physicochemical Profile and Reactivity

The utility of this compound begins with its fundamental properties and predictable reactivity. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the carbon atoms bearing a halogen. The chlorine atom at the C4 position is the primary site of reactivity, making it an ideal handle for introducing molecular diversity. The ethoxy group at C6 is generally stable but influences the regioselectivity of reactions and the physicochemical properties of the final compounds, often improving solubility.

| Property | Value |

| Chemical Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| CAS Number | 28824-78-4[5] |

| Appearance | Off-white to light yellow solid |

| Reactivity Hub | The C4-Chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr). |

Synthesis of the Core Scaffold

A reliable and efficient synthesis of the starting scaffold is paramount for any drug discovery program. While various methods exist, a regioselective synthesis starting from a dichlorinated precursor offers a robust and scalable route. The following protocol is adapted from methodologies that prioritize milder conditions and non-toxic solvents.[6][7]

Experimental Protocol 1: Synthesis of this compound

This protocol details the regioselective mono-substitution of 4,6-dichloropyrimidine.

Rationale: The use of sodium ethoxide in ethanol at room temperature allows for the selective displacement of one chlorine atom. The reaction is highly regioselective due to the subtle electronic differences between the C4 and C6 positions, and the controlled stoichiometry of the nucleophile prevents the formation of the di-substituted product.[6] This method is preferable to older procedures that required harsher conditions and toxic solvents like DMF.[6]

Materials:

-

4,6-Dichloropyrimidine

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under a nitrogen atmosphere, carefully add sodium metal (1.1 equivalents) to anhydrous ethanol at 0 °C. Stir until all the sodium has dissolved to form a fresh solution of sodium ethoxide (EtONa).

-

Reaction Setup: In a separate flask, dissolve 4,6-dichloropyrimidine (1.0 equivalent) in anhydrous ethanol.

-

Nucleophilic Substitution: Slowly add the freshly prepared sodium ethoxide solution dropwise to the stirred solution of 4,6-dichloropyrimidine at approximately 20 °C.

-

Monitoring: Protect the reaction with a drying tube and stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, add DCM and a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM.

-

Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel or recrystallization from n-pentane to afford pure this compound.[6]

Caption: Major synthetic routes from the core scaffold.

Application in Kinase Inhibitor Design

A primary application of this scaffold is in the development of protein kinase inhibitors for oncology and other diseases. [8][9]Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. [9]The 4-anilino-6-ethoxypyrimidine core, readily synthesized from the chloro-precursor, is a classic "hinge-binder" pharmacophore.

Mechanism of Action: The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting with the backbone amide protons of the kinase "hinge" region, the flexible segment that connects the N- and C-lobes of the enzyme. This mimics the interaction of the adenine ring of ATP, leading to competitive inhibition.

Caption: Generalized Receptor Tyrosine Kinase (RTK) inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold allows for the fine-tuning of inhibitory activity and selectivity.

| Scaffold Position | Modification | Rationale & Typical Effect |

| C4-Position | Substituted anilines, heterocycles | The primary interaction point. Substituents on the aniline ring can access other pockets (e.g., solvent front) to enhance potency and selectivity. [10] |

| C6-Position | Ethoxy group (fixed) | Provides a balance of lipophilicity and solubility. Can be modified to a methoxy or other alkoxy group to probe steric and electronic effects. |

| C5-Position | H (unsubstituted) | Can be substituted (e.g., with fluorine) to block potential sites of metabolism or to modulate the pKa of the pyrimidine ring. [11] |

| C2-Position | H (unsubstituted) | Can be substituted with small groups (e.g., methyl, amino) to further optimize interactions within the ATP binding site. |

Experimental Protocol 2: Synthesis of a 4-Anilino-6-ethoxypyrimidine Derivative

This protocol describes a typical nucleophilic aromatic substitution to create a kinase inhibitor precursor.

Rationale: This reaction exemplifies the most common and critical derivatization of the scaffold. The use of an acid catalyst (like p-TsOH or HCl) protonates the pyrimidine ring, further activating it towards nucleophilic attack by the aniline. The reaction is typically run at elevated temperatures to ensure complete conversion.

Materials:

-

This compound

-

3-Fluoroaniline (or other desired aniline)

-

Isopropanol or n-Butanol

-

p-Toluenesulfonic acid (p-TsOH) or HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equivalent) in isopropanol, add the desired aniline (1.1 equivalents).

-

Catalysis: Add a catalytic amount of p-TsOH (0.1 equivalents).

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

-

Isolation: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to yield the final 4-anilino-6-ethoxypyrimidine derivative.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay

This protocol provides a framework for evaluating the biological activity of the synthesized compounds.